
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H13F3O It is a secondary alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol typically involves the nucleophilic addition of a Grignard reagent to a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)benzaldehyde with isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound back to its precursor aldehyde or further reduce it to a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-one.
Reduction: 2-(Trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)phenylpropane.
Substitution: 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-chloride or 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-bromide.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-ol
- 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-2-ol
- 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-1-ol
Uniqueness
2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the trifluoromethyl group also imparts increased stability and resistance to metabolic degradation, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C11H13F3O |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,15)7-8-5-3-4-6-9(8)11(12,13)14/h3-6,15H,7H2,1-2H3 |
Clave InChI |
HLXDRODEWZMOJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
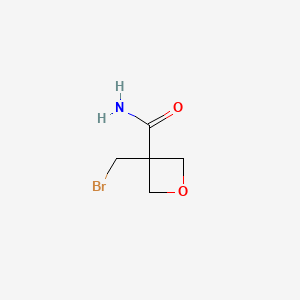
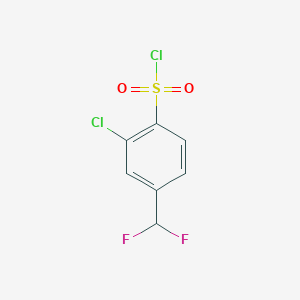
![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
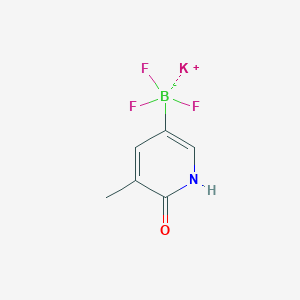

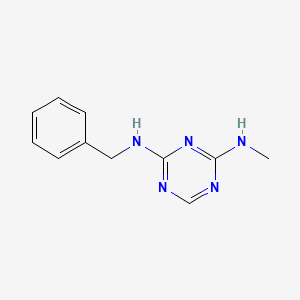
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
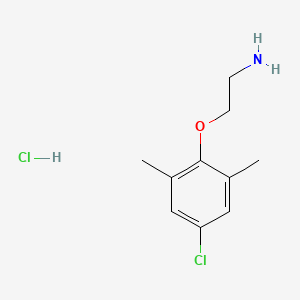
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)

amine hydrochloride](/img/structure/B13458758.png)
